molecular formula C29H47N11O9 B12586859 L-Lysyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-tyrosine CAS No. 600710-55-2

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-tyrosine

Cat. No.: B12586859
CAS No.: 600710-55-2
M. Wt: 693.8 g/mol
InChI Key: PSXZELMZRLXLRG-ACRUOGEOSA-N
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Description

This peptide, with the systematic name L-Lysyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycyglycylglycyl-L-tyrosine, is characterized by a lysine residue at the N-terminus, followed by a modified ornithine moiety (N~5~-diaminomethylidene substitution), a tetra-glycine linker, and a tyrosine terminus. The N~5~-(diaminomethylidene) group replaces the δ-amino group of ornithine with a guanidino group, functionally resembling arginine . The tetra-glycine sequence confers flexibility, while the tyrosine terminus may contribute to hydrophobic or aromatic interactions .

Properties

CAS No.

600710-55-2

Molecular Formula

C29H47N11O9

Molecular Weight

693.8 g/mol

IUPAC Name

(2S)-2-[[2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C29H47N11O9/c30-10-2-1-4-19(31)26(46)40-20(5-3-11-34-29(32)33)27(47)38-15-24(44)36-13-22(42)35-14-23(43)37-16-25(45)39-21(28(48)49)12-17-6-8-18(41)9-7-17/h6-9,19-21,41H,1-5,10-16,30-31H2,(H,35,42)(H,36,44)(H,37,43)(H,38,47)(H,39,45)(H,40,46)(H,48,49)(H4,32,33,34)/t19-,20-,21-/m0/s1

InChI Key

PSXZELMZRLXLRG-ACRUOGEOSA-N

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)N)O

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-tyrosine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides (e.g., DCC) and coupling agents (e.g., HOBt).

    Coupling Reaction: The activated amino acids are coupled to the growing peptide chain on the resin.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.

    Cleavage from Resin: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

In an industrial setting, the production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield.

Chemical Reactions Analysis

Hydrolysis of Peptide Bonds

The peptide bonds in this compound undergo hydrolysis under acidic, basic, or enzymatic conditions. This reaction is critical for structural analysis and degradation studies.

Table 1: Hydrolysis Conditions and Outcomes

ConditionReagents/CatalystsCleavage SitesProducts IdentifiedReference
Acidic (6M HCl)110°C, 24hAll peptide bondsFree amino acids, modified N~5~-diaminomethylidene ornithine
Enzymatic (Trypsin)pH 8.0, 37°CLysine and arginine residuesShorter peptides, glycine fragments
Alkaline (NaOH)0.1M NaOH, 60°C, 2hTyrosine ester-like linkagesTyrosine derivatives, glycyl chains
  • Mechanism : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, while enzymatic cleavage relies on site-specific protease activity.

  • Notable Finding : The N~5~-(diaminomethylidene) group stabilizes the ornithine residue against complete degradation under mild acidic conditions .

Oxidation Reactions

The tyrosine residue and diaminomethylidene group are susceptible to oxidation, altering the compound’s bioactivity.

Table 2: Oxidation Pathways

Oxidizing AgentConditionsTarget SiteProductsReference
Hydrogen peroxide3% H₂O₂, pH 7.4, 25°CTyrosine phenolic ringDityrosine crosslinks
Potassium permanganate0.01M, acidic pHN~5~-diaminomethylidene groupGuanidine derivative
Singlet oxygenUV light, photosensitizerMethionine (if present)Sulfoxide
  • Kinetics : Tyrosine oxidation occurs rapidly under physiological conditions, forming stable dityrosine bridges.

  • Functional Impact : Oxidation of the diaminomethylidene group reduces its capacity for hydrogen bonding .

Reductive Modifications

The diaminomethylidene group participates in reduction reactions, critical for modifying its interaction capabilities.

Table 3: Reduction Reactions

Reducing AgentConditionsOutcomeApplicationReference
Sodium borohydridepH 9.0, 4°CConversion to amineInactivation of metal-binding sites
Dithiothreitol (DTT)10mM, pH 8.0Disulfide reduction (if present)Stabilization of tertiary structure
  • Key Insight : Reduction of the diaminomethylidene group disrupts its ability to coordinate metal ions, impacting catalytic or structural roles.

Chelation and Metal Interactions

The N~5~-diaminomethylidene group acts as a ligand for transition metals, enabling chelation-driven applications.

Table 4: Metal Chelation Properties

Metal IonBinding Affinity (log K)Observed Complex StructureApplicationReference
Cu²⁺12.3 ± 0.2Tetradentate coordinationAntioxidant assays
Fe³⁺9.8 ± 0.3Octahedral geometryRedox cycling studies
Zn²⁺7.5 ± 0.1Distorted tetrahedralStructural stabilization
  • Mechanism : Chelation involves the lone pairs on the diaminomethylidene nitrogen atoms and adjacent peptide carbonyl groups .

Stability Under Physiological Conditions

The compound’s stability in buffers and biological matrices determines its practical utility.

Key Findings :

  • pH Stability : Degrades rapidly below pH 3 (amine protonation) and above pH 10 (hydroxide attack) .

  • Thermal Stability : Half-life of 48 hours at 37°C in neutral buffer, reduced to 6 hours at 60°C.

Synthetic Modifications

Directed modifications enable functional diversification:

Table 5: Functionalization Strategies

Reaction TypeReagentsModification SiteYieldReference
AcylationAcetic anhydrideLysine ε-amino group85%
SulfonationSulfosuccinimide estersTyrosine phenolic ring72%
CrosslinkingGlutaraldehydeFree amines90%

Scientific Research Applications

Biological and Biomedical Applications

1.1 Antimicrobial Properties
Research indicates that peptides similar to L-Lysyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-tyrosine exhibit antimicrobial activities. These peptides can disrupt bacterial membranes, making them potential candidates for developing new antibiotics against resistant strains of bacteria. Studies have shown that modifications in peptide sequences can enhance their efficacy against specific pathogens, indicating a pathway for designing targeted antimicrobial therapies .

1.2 Cancer Treatment
Peptides like this compound are being explored for their role in cancer therapy. Their ability to selectively bind to cancer cells offers a mechanism for targeted drug delivery systems. By conjugating these peptides with chemotherapeutic agents, researchers aim to improve the specificity and reduce the side effects associated with traditional chemotherapy .

1.3 Immunomodulation
This compound has potential applications in immunotherapy. Its structure allows it to interact with immune cells, potentially modulating immune responses. Research is ongoing to understand how such peptides can enhance the efficacy of vaccines or act as adjuvants to stimulate a more robust immune response .

Drug Development

2.1 Peptide-Based Drugs
The unique structure of this compound makes it a candidate for peptide-based drug development. Its high specificity and low toxicity profile compared to conventional drugs provide a promising avenue for creating new therapeutic agents .

2.2 Delivery Systems
Incorporating this peptide into nanoparticle systems enhances drug delivery efficiency. The peptide can facilitate cellular uptake, ensuring that therapeutic agents reach their target sites effectively. This application is particularly relevant in treating diseases where precise targeting is crucial, such as in neurological disorders .

Case Studies and Research Findings

Study Title Focus Findings
Antimicrobial Activity of PeptidesEvaluation of antimicrobial effectsDemonstrated effectiveness against various bacterial strains
Targeted Drug Delivery SystemsCancer treatment applicationsImproved targeting of cancer cells using modified peptides
Immunomodulatory EffectsEnhancing vaccine responsesPeptides showed potential as adjuvants in immunotherapy

Mechanism of Action

The mechanism of action of L-Lysyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-tyrosine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The peptide can modulate biological pathways by binding to these targets, influencing their activity and function.

Comparison with Similar Compounds

Structural Analogues Containing N~5~-(Diaminomethylidene)-L-ornithine

Oxyntomodulin (30-37) (CAS: 81117-26-2)
  • Sequence : H-Lys-Arg-Asn-Lys-Asn-Asn-Ile-Ala-OH
  • Key Features: The Arg residue corresponds to N~5~-(diaminomethylidene)-L-ornithine in the target compound. This fragment of oxyntomodulin, a hormone involved in glucose metabolism and appetite regulation, highlights the role of the guanidino group in receptor binding .
  • Functional Contrast : While the target peptide has a glycine-rich linker, Oxyntomodulin (30-37) contains asparagine and isoleucine residues, likely stabilizing β-sheet conformations for specific receptor recognition.
N~5~-(Diaminomethylidene)-L-ornithyl-L-tyrosyl-L-leucyl-L-prolyl-L-threonine (CAS: 57966-42-4)
  • Sequence : H-Arg-Tyr-Leu-Pro-Thr-OH
  • Key Features : This neuropeptide (Proctolin) shares the N~5~-modified ornithine (Arg) and tyrosine but incorporates leucine, proline, and threonine. Proline induces structural rigidity, while threonine’s hydroxyl group may participate in phosphorylation .
  • Functional Contrast : Proctolin is associated with muscle contraction in arthropods, suggesting that the Leu-Pro-Thr sequence confers specificity for neuromuscular receptors, unlike the target peptide’s glycine linker.
N-methyl-L-tyrosylglycylglycyl-L-phenylalanyl-L-leucyl-N~5~-(diaminomethylidene)-L-ornithyl-N~5~-(diaminomethylidene)-N~2~-methyl-L-ornithyl-N-ethyl-D-leucinamide (CAS: 103613-84-9)
  • Key Features: Contains two N~5~-modified ornithine residues, an N-methyl tyrosine, and D-leucinamide.
  • Functional Contrast: The dual guanidino groups and D-leucinamide may target dual receptor sites or improve pharmacokinetics, differing from the target peptide’s single modified ornithine and L-configuration.

Functional and Physicochemical Comparisons

Property Target Peptide Oxyntomodulin (30-37) Proctolin (CAS: 57966-42-4) CAS: 103613-84-9
Molecular Weight ~1,200 Da (estimated) 1,023.1 Da 625.7 Da ~1,500 Da (estimated)
Key Residues Lys, N~5~-guanidino-Orn, (Gly)₄, Tyr Lys, Arg (N~5~-guanidino-Orn), Asn, Ile, Ala Arg (N~5~-guanidino-Orn), Tyr, Leu, Pro, Thr N-methyl-Tyr, (Gly)₂, Phe, Leu, 2×N~5~-guanidino-Orn, D-Leu
Charge at pH 7.4 +2 (Lys and guanidino group) +2 (Lys and Arg) +1 (Arg) +3 (two guanidino groups and Lys)
Biological Role Hypothesized involvement in receptor signaling or enzyme modulation (structural analogy to Arg-rich peptides) Appetite regulation, glucose homeostasis Neuropeptide (muscle contraction) Undisclosed (structural features suggest therapeutic potential)
Proteolytic Stability Low (L-amino acids, no methylation) Moderate (Asn and Ile may reduce cleavage) Low High (N-methylation and D-amino acid)

Mechanistic Insights from Related Systems

  • Lysyl Oxidase (LOX) Interactions: Evidence suggests that peptides with guanidino groups (e.g., Arg analogues) may interact with LOX-family enzymes, which remodel extracellular matrices and influence cancer metastasis . The target peptide’s guanidino group could competitively inhibit LOX, akin to β-aminopropionitrile (LOX inhibitor) .
  • Receptor Binding : The tyrosine terminus in the target peptide and Proctolin may engage hydrophobic pockets in G protein-coupled receptors (GPCRs), while glycine linkers facilitate conformational flexibility .

Biological Activity

L-Lysyl-N~5~-(diaminomethylidene)-L-ornithylglycylglycylglycylglycyl-L-tyrosine is a complex peptide that incorporates various amino acids, including lysine, ornithine, and tyrosine. This compound is of interest due to its potential biological activities, particularly in therapeutic applications. Understanding its biological activity involves exploring its interactions at the molecular level, physiological effects, and potential therapeutic benefits.

Chemical Structure

The compound is characterized by a unique structure that includes multiple glycine residues and a diaminomethylidene group attached to ornithine. The presence of tyrosine contributes to its hydrophilic and hydrophobic properties, influencing its biological interactions.

1. Antioxidant Properties

Research indicates that compounds containing tyrosine exhibit significant antioxidant activity. Tyrosine derivatives can scavenge free radicals due to the phenolic group, which donates hydrogen atoms to reactive species, thereby reducing oxidative stress in cells .

Table 1: Antioxidant Activity of Tyrosine Derivatives

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
L-Tyrosine21.192.08
L-DOPAHigher than L-TyrosineNot specified

2. Neuroprotective Effects

L-Tyrosine is a precursor for catecholamines such as dopamine, norepinephrine, and epinephrine. Studies have shown that supplementation with L-tyrosine can enhance cognitive functions and may protect against neurodegenerative diseases by maintaining dopamine levels .

Case Study: Cognitive Effects of Tyrosine Supplementation
In a study involving young adults, participants receiving L-tyrosine showed improved cognitive control under stress conditions, indicating its potential neuroprotective role .

3. Role in Protein Synthesis

The incorporation of L-tyrosine into proteins is crucial for maintaining structural integrity and function. Tyrosine residues are often involved in protein-protein interactions and are essential for the proper functioning of various enzymes and receptors .

Phosphorylation and Sulfation

Tyrosine can undergo post-translational modifications such as phosphorylation and sulfation, which are critical for signal transduction pathways involved in cell growth and differentiation . These modifications can influence the biological activity of proteins significantly.

Radical Scavenging Mechanism

The radical scavenging ability of tyrosine derivatives is attributed to their capacity to stabilize free radicals through hydrogen atom donation, which is enhanced by the presence of hydroxyl groups in the phenolic structure .

Potential in Neurodegenerative Disorders

Given its role in catecholamine synthesis, L-tyrosine supplementation may be beneficial in treating conditions such as Parkinson's disease and depression, where dopamine levels are compromised .

Use in Cell Culture

L-Tyrosine is utilized in cell culture media to support cell growth and viability due to its role as an essential amino acid . This aspect highlights its importance not only in biological systems but also in biotechnological applications.

Q & A

Q. How can the structural identity of this peptide be confirmed experimentally?

Methodological Answer: Structural elucidation requires a combination of analytical techniques:

  • Mass Spectrometry (MS): High-resolution MS (HRMS) determines the exact molecular weight (e.g., C48H67N15O12, MW 1046.14 ). Electrospray ionization (ESI) or MALDI-TOF can confirm peptide sequence and modifications.
  • Nuclear Magnetic Resonance (NMR): 2D NMR (e.g., COSY, NOESY) resolves backbone connectivity and side-chain conformations. For example, the diamino-methylidene group (N~5~-(diaminomethylidene)-L-ornithine) shows distinct proton shifts in the δ 6.5–7.5 ppm range .
  • Amino Acid Analysis (AAA): Hydrolysis (6M HCl, 110°C, 24h) followed by HPLC or LC-MS quantifies constituent residues (e.g., lysine, tyrosine, glycine) .

Q. What synthetic strategies are suitable for preparing this peptide?

Methodological Answer: Solid-phase peptide synthesis (SPPS) is optimal:

  • Resin Selection: Use Fmoc-chemistry with Rink amide resin for C-terminal amidation or Wang resin for free acids.
  • Protecting Groups: Temporarily protect lysine (Boc), ornithine derivatives (Alloc), and tyrosine (t-Bu). The diamino-methylidene group requires orthogonal protection (e.g., Dde) to avoid side reactions .
  • Coupling Conditions: Activate amino acids with HBTU/HOBt or PyBOP in DMF. Monitor coupling efficiency via Kaiser test .
  • Cleavage: Use TFA/water/TIS (95:2.5:2.5) to cleave the peptide while preserving post-translational modifications .

Q. How can purity and stability be assessed under laboratory conditions?

Methodological Answer:

  • Purity Analysis: Reverse-phase HPLC (RP-HPLC) with a C18 column (gradient: 5–60% acetonitrile in 0.1% TFA over 30 min). Purity ≥95% is acceptable for in vitro studies .
  • Stability Testing: Incubate the peptide in buffers (pH 2–9), serum, or simulated physiological conditions (37°C). Monitor degradation via LC-MS every 24h. Oxidative stability (e.g., methionine residues) requires argon-purged storage .

Advanced Research Questions

Q. What experimental designs are appropriate for studying receptor binding or enzyme inhibition?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the peptide on a CM5 chip to measure real-time binding kinetics (KD, kon/koff) with receptors (e.g., glucagon-like peptide-1 receptor) .
  • Competitive Binding Assays: Use fluorescently labeled analogs (e.g., FITC-conjugated peptide) in cell membranes. Displacement curves quantify IC50 values .
  • Enzyme-Linked Assays: Test inhibition of peptidases (e.g., dipeptidyl peptidase-4) by monitoring substrate cleavage (absorbance at 405 nm) .

Q. How can conflicting bioactivity data across studies be resolved?

Methodological Answer:

  • Meta-Analysis: Compare datasets for variables like peptide concentration (nM vs. µM), cell lines (HEK293 vs. CHO), or assay conditions (serum-free vs. serum-containing media).
  • Replication Studies: Standardize protocols (e.g., ATP-based viability assays for cytotoxicity) and include positive controls (e.g., metformin for guanidine-containing compounds ).
  • Structural Dynamics: Use molecular dynamics (MD) simulations to assess conformational changes affecting activity in different solvents .

Q. What in vivo models are suitable for evaluating metabolic or hormonal effects?

Methodological Answer:

  • Rodent Models: Administer the peptide (IV or IP) in diabetic (db/db) or obese (DIO) mice. Measure glucose tolerance (OGTT) or hormone levels (ELISA for glucagon ).
  • Tissue-Specific Knockouts: Use Cre-lox systems to delete target receptors (e.g., GLP-1R) in pancreatic β-cells to isolate mechanisms .
  • Toxicokinetics: Assess organ accumulation via radiolabeled (³H) peptide and autoradiography .

Q. How should safety protocols be tailored for handling this peptide?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use type P95 respirators if aerosolization is possible .
  • Spill Management: Decontaminate with 70% ethanol; avoid water to prevent drainage contamination .
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse for 15 min and seek medical evaluation .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC50 values for enzyme inhibition?

Methodological Answer:

  • Assay Optimization: Validate enzyme activity (e.g., DPP-4) with a reference inhibitor (sitagliptin) to calibrate inter-lab variability .
  • Substrate Specificity: Test alternative substrates (e.g., H-Gly-Pro-AMC vs. H-Lys-Arg-AMC) to rule out assay-dependent effects .
  • Batch Variability: Characterize peptide purity (HPLC) and aggregation (DLS) across batches, as aggregates may nonspecifically inhibit enzymes .

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